molecular formula C11H16N4 B1289975 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 553672-05-2

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1289975
CAS No.: 553672-05-2
M. Wt: 204.27 g/mol
InChI Key: NQZXAUGBLKSSPN-UHFFFAOYSA-N
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Description

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been reported to exhibit properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, anti-pyretic, and analgesic activities . These interactions are crucial for its biochemical activity and therapeutic potential.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can form both linear and cyclic oligomers in solution, which can affect intermolecular interactions and cellular responses . These effects are essential for understanding the compound’s therapeutic applications and potential side effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazoles are known for their tautomerism, which can influence their reactivity and biological activities . This phenomenon is crucial for the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound’s stability and degradation can impact its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These studies can reveal threshold effects, as well as toxic or adverse effects at high doses. For example, pyrazole derivatives have been studied for their analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor properties . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the synthesis of pyrazole derivatives often involves complex metabolic pathways and interactions with various enzymes . Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This includes interactions with transporters and binding proteins, as well as its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This includes targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Properties

IUPAC Name

5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZXAUGBLKSSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CCCCC2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629866
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553672-05-2
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 17.2 g (260 mmol) of malononitrile in 260 mL of tetrahydrofuran was added slowly to 20.8 g (60% dispersion in mineral oil; 520 mmol) of sodium hydride at 0° C., then, to this mixture was added by dripping 35 mL (260 mmol) of cyclohexanecarbonyl chloride at the same temperature and the mixture was stirred for 1.5 hours at room temperature. Then, 30 mL (312 mmol) of dimethyl sulfate was added to the reaction mixture and the mixture was refluxed for 3 hours. Then, 17.4 mL (125 mmol) of triethylamine and 13.8 mL (260 mmol) of methylhydrazine were added to the reaction mixture under ice cooling and the mixture was refluxed for 1 hour. After the mixture was cooled to the room temperature, the solvent was removed under reduce pressure. Water was added to the residue and the mixture was extracted with ethyl acetate and the organic layer was washed with water, and saturated saline solution, then, dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent: chloroform/methanol=30/1 to 20/1). The obtained crude crystalline was further purified by recrystallization (hexane-ethyl acetate) to give 20.7 g (39%) of the title compound. The filtrate was further purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2: 1) to give 11.3 g (21%) of the title compound.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
17.4 mL
Type
reactant
Reaction Step Four
Name
methylhydrazine
Quantity
13.8 mL
Type
reactant
Reaction Step Four
Yield
39%

Synthesis routes and methods II

Procedure details

In a stream of nitrogen, 20.8 g (abt. 60% oil suspension 520 mmol) of sodium hydride was slowly added at 0° C. to a 260 ml tetrahydrofuran solution of 17.2 g (260 mmol) of malononitrile. Then, 35 ml (260 mmol) of cyclohexanecarbonyl chloride was added dropwise at the same temperature. After the dropwise addition, the reactant mixture was brought to room temperature, and stirred for 1.5 hours. Then, 30 ml (312 mmol) of dimethylsulfuric acid was added to the reaction mixture, and the mixture was heated under reflux for 3 hours. Then, 17.4 ml (125 mmol) of triethylamine and 13.8 ml (260 mmol) of methylhydrazine were added with ice cooling, and the mixture was heated under reflux for 1 hour. The reaction mixture was brought to room temperature, and distilled under reduced pressure. Then, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=30/1˜20/1) to obtain crude crystals. The crude crystals were further purified by recrystallization (hexane-ethyl acetate) to obtain 20.7 g (39%) of the captioned compound. Also, the mother liquor was purified by silica gel column chromatography (hexane/ethyl acetate=2/1) to obtain 11.3 g (21%) of the captioned compound.
Quantity
20.8 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
520 mmol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
17.4 mL
Type
reactant
Reaction Step Four
Name
methylhydrazine
Quantity
13.8 mL
Type
reactant
Reaction Step Four
Yield
39%

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